N-methyl-N'-(tetrahydro-2-furanylmethyl)urea
Overview
Description
N-methyl-N'-(tetrahydro-2-furanylmethyl)urea belongs to the class of urea derivatives, which are compounds of significant interest due to their versatile chemical properties and wide range of applications in chemical synthesis, materials science, and potentially bioactive molecules.
Synthesis Analysis
The synthesis of urea derivatives often involves reactions with isocyanates or through the condensation of amines with carbonyl compounds under various conditions. For example, urea derivatives have been synthesized by addition reactions of isocyanates with amines or ammonia (Feng Gui-rong, 2002). While specific methods for synthesizing N-methyl-N'-(tetrahydro-2-furanylmethyl)urea are not directly reported, similar strategies may be applicable.
Molecular Structure Analysis
The molecular structure of urea derivatives can be analyzed using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods allow for the determination of the compound's molecular framework, functional groups, and stereochemistry. For instance, urea and thiourea derivatives have been characterized to understand their structure-activity relationships (K. A. Alabi et al., 2020).
Chemical Reactions and Properties
Urea derivatives participate in a variety of chemical reactions, including condensation with aldehydes or ketones, participation in polymer formation, and reactions with acids and bases. The reactivity is often dictated by the presence of functional groups and the molecular structure. Research has shown that urea derivatives can undergo reactions with methylolphenols under acidic conditions, leading to various reaction products (B. Tomita, C. Hse, 1992).
Scientific Research Applications
1. Metallo-Supramolecular Macrocycles
Research demonstrates the synthesis and characterization of di-(m-pyridyl)-urea ligands, including methyl substitution to control pyridine N atoms' positions relative to the urea carbonyl group. These ligands self-assemble into metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles, where the urea carbonyl groups offer hydrogen bonding sites converging towards the assembly centers (Troff et al., 2012).
2. Urease Inhibition and Agricultural Emissions
A study on the urease inhibitor N-(n-butyl) thiophosphoric triamide (NBPT) in a Mediterranean barley field showed it effectively reduced ammonia, nitrous oxide, and nitric oxide emissions from urea fertilizer, highlighting its potential in sustainable agriculture practices (Abalos et al., 2012).
3. Hydrophilicity of N-Methyl Groups
Research into the hydrophilicity indices of various compounds, including tetramethyl urea, found that N-methyl groups enhance hydrophilicity rather than promoting hydrophobicity, which is crucial for understanding solvent interactions in biochemical processes (Koga et al., 2011).
4. Molecular Dynamics and Protein Solvation
A molecular dynamics simulation study on the effects of urea and its derivatives on aqueous solution structure and protein backbone solvation provided insights into their roles in protein denaturation or structure protection, critical for understanding protein folding and stability (Wei et al., 2010).
5. Electrochemical Urea Synthesis
A novel green urea synthesis method via electrochemical reactions of N2 and CO2 under ambient conditions using metal borides (MBenes) as catalysts was discovered. This research presents a sustainable approach to urea production, essential for fertilizer manufacturing (Zhu et al., 2021).
6. Urea as a Probe in Nucleic Acid Research
Studies quantifying interactions of urea with nucleic acid bases and their derivatives highlighted urea's utility as a probe for understanding conformational changes in nucleic acid processes, essential for genetic and bioengineering research (Guinn et al., 2013).
properties
IUPAC Name |
1-methyl-3-(oxolan-2-ylmethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)9-5-6-3-2-4-11-6/h6H,2-5H2,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITVNASBOXTETQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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